![molecular formula C19H22N6O3 B2495804 9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 923234-14-4](/img/structure/B2495804.png)
9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that appears to contain several functional groups and rings, including a triazole ring and a purine dione structure. Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present in a number of drug classes .
Scientific Research Applications
Heterocyclic Chemistry
The synthesis of fused 1,2,4-triazoles involves cyclization strategies. Researchers study reaction conditions, reagents, and yields. Notably:
Electrochemistry
Researchers have employed this compound in electrocatalytic reactions:
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to have significant biological properties . .
Mode of Action
The mode of action of these compounds is also dependent on their specific structure. For example, some triazole derivatives are known to bind with target molecules due to their structural characteristics .
Biochemical Pathways
The biochemical pathways affected by these compounds can vary. Some triazole derivatives are known to produce a variety of biological effects .
Result of Action
The molecular and cellular effects of these compounds can vary. For example, some compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown antiviral activity .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the use of certain solvents can affect the reaction rate of these compounds .
properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)9-10-24-14-16(26)20-19(27)23(3)17(14)25-15(21-22-18(24)25)12-5-7-13(28-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXXWCRXZDIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18571203 |
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